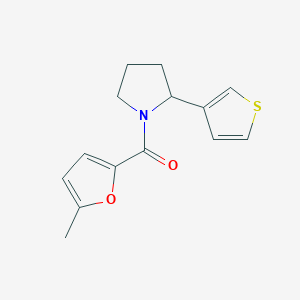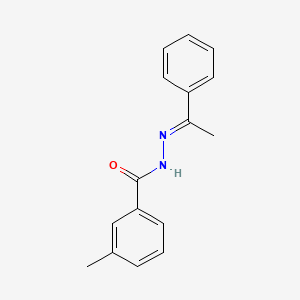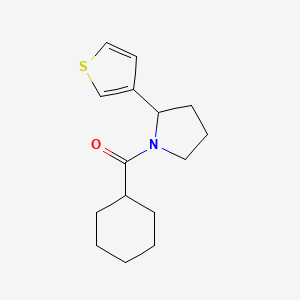
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It is a member of the chloroacetamide family of herbicides and is known for its effectiveness in controlling annual grasses and broadleaf weeds.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has been extensively studied for its herbicidal properties. It is used in the control of weeds in various crops such as corn, soybeans, cotton, and wheat. This compound has also been studied for its potential use as a pre-emergent herbicide in turfgrass management. In addition, this compound has been investigated for its effects on soil microbial communities and its potential impact on soil health.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide inhibits the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for plant growth. Specifically, this compound inhibits the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the weed.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near waterways. This compound can also have negative effects on soil microbial communities, which can impact soil health and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide is a widely used herbicide and is readily available for research purposes. It is relatively inexpensive and has a long shelf life. However, this compound can be difficult to dissolve in water and may require the use of organic solvents for certain experiments.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide. For example, more research is needed to understand the impact of this compound on soil microbial communities and its potential effects on soil health. Additionally, there is a need for more research on the potential use of this compound as a pre-emergent herbicide in turfgrass management. Finally, more research is needed to understand the potential impact of this compound on non-target organisms and the environment.
In conclusion, this compound is a synthetic herbicide that is widely used in agriculture for weed control. It is synthesized by reacting 2,4-dichloroacetophenone with methyl mercaptan in the presence of a base catalyst. This compound inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. It has low toxicity to mammals and birds but can be toxic to aquatic organisms. This compound has several advantages for lab experiments, including its availability and low cost, but it can be difficult to dissolve in water. Future research directions include investigating the impact of this compound on soil microbial communities, its potential use as a pre-emergent herbicide in turfgrass management, and its potential impact on non-target organisms and the environment.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide can be synthesized by reacting 2,4-dichloroacetophenone with methyl mercaptan in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 96-98 °C. The purity of the product can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c1-6(15-2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDAFZDIGZNYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)




![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)
![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)